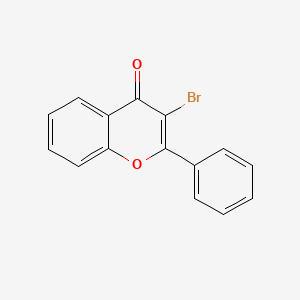
3-bromo-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-phenyl-4H-chromen-4-one is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has gained attention due to its potential pharmacological properties, including antioxidant and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-bromo-2-phenyl-4H-chromen-4-one can be synthesized through various methods. One common approach involves the bromination of flavone using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide . Another method involves the selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using ammonium bromide and ammonium persulphate under solvent-free conditions . The resulting 2-bromo derivatives are then cyclized to form 3-bromoflavone.
Industrial Production Methods
Industrial production of 3-bromoflavone typically involves large-scale bromination reactions using molecular bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and solvent-free methods is also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 3-bromoflavone can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: This compound can be synthesized through cyclization of brominated intermediates.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide, ammonium bromide, and molecular bromine
Solvents: Dimethyl sulfoxide, chloroform, and acetic acid
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various brominated flavone derivatives, which can be further functionalized to obtain compounds with desired biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate for the synthesis of other flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
Medicine: 3-bromo-2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-bromoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: 3-bromo-2-phenyl-4H-chromen-4-one derivatives inhibit the activation of Toll-like receptor 4 (TLR4) and suppress downstream signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines.
Cancer Chemoprevention: The compound induces phase II detoxification enzymes, enhancing the body’s ability to detoxify carcinogens.
Comparaison Avec Des Composés Similaires
3-bromo-2-phenyl-4H-chromen-4-one can be compared with other brominated flavones, such as:
6-Bromoflavone: Known for its high affinity for central benzodiazepine receptors and potential anxiolytic effects.
6,3’-Dibromoflavone: Exhibits high affinity for the benzodiazepine binding site and partial agonistic properties.
6-Nitro-3’-bromoflavone: Another derivative with high affinity for benzodiazepine receptors and potential anxiolytic effects.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H9BrO2 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
3-bromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
WPAUCLTXNDHLQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-](/img/structure/B8770724.png)
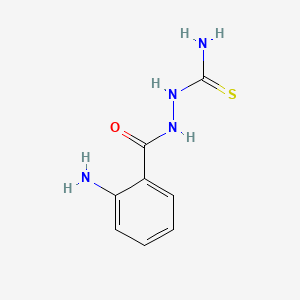
![5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one](/img/structure/B8770734.png)
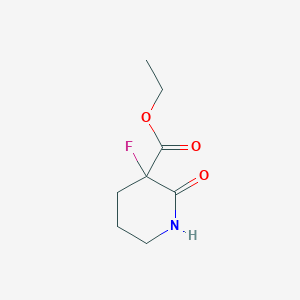


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8770762.png)
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 3-ethyl-5-fluoro-](/img/structure/B8770774.png)

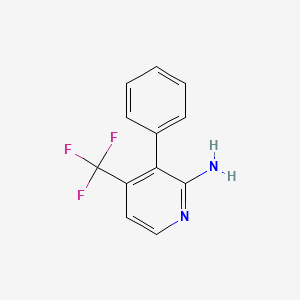
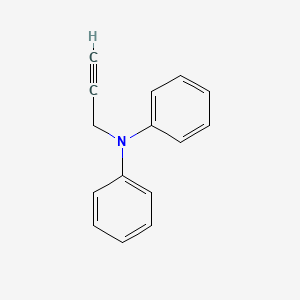
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8770814.png)
